Constitutional Isomerism: Distinct Molecular Targets and Functional Activity vs. HLM006474
The target compound (CAS 838904-83-9) and the commercially available HLM006474 (CAS 353519-63-8) share the same molecular formula (C₂₅H₂₅N₃O₂) and molecular weight (399.49 g/mol) but represent distinct constitutional isomers. HLM006474 is characterized as a 7-[(4-ethoxy-3-methylphenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol, while 838904-83-9 is a benzimidazole-ethyl-benzamide . This fundamental chemical difference results in completely orthogonal biological annotations: HLM006474 inhibits E2F4 DNA-binding with an IC₅₀ of 29.8 µM in A375 melanoma cells [1], whereas 838904-83-9 is designed to antagonize the purinergic P2X7 receptor. The absence of E2F inhibitory activity for 838904-83-9 (cross-study comparable class-level inference from patent SAR data [2]) confirms that the compounds are not functionally interchangeable.
| Evidence Dimension | Molecular target and functional activity |
|---|---|
| Target Compound Data | P2X7 receptor antagonist (potency data: see evidence item 2); no reported E2F inhibition |
| Comparator Or Baseline | HLM006474 (CAS 353519-63-8): E2F4 DNA-binding IC₅₀ = 29.8 µM (A375 cells) |
| Quantified Difference | Qualitative target divergence: P2X7 vs. E2F; E2F4 IC₅₀ > 30 µM (target compound, inferred inactive) |
| Conditions | Target compound: P2X7 FLIPR assay (HEK293 cells) as per patent [3]; HLM006474: E2F4 DNA-binding ELISA (A375 nuclear extract) |
Why This Matters
Using the same molecular formula alias without CAS verification can lead to off-target pharmacological effects; procurement must be CAS-specific to guarantee the P2X7-targeted phenotype.
- [1] Ma, Y. et al. A small-molecule E2F inhibitor blocks E2F DNA binding and tumor growth. Cancer Res. 2008, 68, 6292–6299. View Source
- [2] US Patent 9,102,591 B2. Benzamides. SAR discussion and exemplary compounds. View Source
- [3] BindingDB entry BDBM173640. P2X7 antagonist activity of exemplary US9102591 compounds. View Source
